Comparative ANT Inhibition Potency: Atractyligenin vs. Glycosylated Atractyloside
Atractyligenin demonstrates a >1,500-fold lower affinity for the adenine nucleotide translocase (ANT) compared to its glycosylated derivative atractyloside. This quantifiable potency gap defines a critical differentiation point for applications requiring graded ANT inhibition rather than complete blockade [1][2].
| Evidence Dimension | ANT Competitive Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.5 × 10⁻⁵ M (15 µM) |
| Comparator Or Baseline | Atractyloside: Ki < 1.0 × 10⁻⁸ M (<10 nM) |
| Quantified Difference | >1,500-fold higher Ki (lower affinity) for the target compound |
| Conditions | Isolated rat-liver mitochondria; competitive reversal by ADP |
Why This Matters
For studies requiring partial or titratable ANT inhibition—such as probing the kinetic nuances of mitochondrial respiration—atractyligenin offers a substantially wider dynamic range than the ultra-potent atractyloside, avoiding immediate saturation of the target.
- [1] Vignais, P. V., Duée, E. D., Vignais, M., & Morel, F. (1966). Effects of atractyligenin and its structural analogues on oxidative phosphorylation and on the translocation of adenine nucleotides in mitochondria. Biochimica et Biophysica Acta (BBA) - General Subjects, 118(3), 465–483. View Source
- [2] Huber, M., Klingenberg, M., & Bäuerlein, E. (1999). A high-affinity binding site for the cytosolic side of the mitochondrial ADP/ATP carrier: atractyloside and carboxyatractyloside binding to the reconstituted carrier. Biochemistry, 38(2), 762–769, as cited in WO2010003232A1. View Source
